molecular formula C10H10N2O3 B1445952 Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396762-29-0

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B1445952
CAS RN: 1396762-29-0
M. Wt: 206.2 g/mol
InChI Key: JGRGVINNXUTEDW-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular weight of 206.2 . It is also known as ethyl pyruvate (EP), an ester derived from pyruvic acid.


Molecular Structure Analysis

The IUPAC name of this compound is ethyl 6-oxo-6,7-dihydropyrazolo [1,5-a]pyridine-7-carboxylate . The InChI code is 1S/C10H10N2O3/c1-2-15-10(14)9-8(13)4-3-7-5-6-11-12(7)9/h3-6,9H,2H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Pharmacology

In pharmacology, Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is utilized for its potential as a building block in drug development. Its structure is conducive to modifications that can lead to the synthesis of various bioactive compounds, particularly those that might interact with the central nervous system due to the pyrazolopyridine core, which is often found in drugs targeting these pathways .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can undergo various site-selective cross-coupling reactions, allowing for the creation of a diverse array of novel disubstituted pyrazolopyrimidine derivatives. These derivatives are valuable for further chemical transformations and can be used to synthesize complex molecules with potential biological activity .

Medicinal Chemistry

In medicinal chemistry, Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is instrumental in the synthesis of fluorophores. These fluorophores are crucial for studying the dynamics of intracellular processes and can be used as chemosensors or in the development of organic materials with optical applications .

Biochemistry

The compound’s role in biochemistry is linked to its use in the study of biological processes. It can be employed to create inhibitors for specific enzymes or proteins, such as those involved in bacterial cell division, which is a promising avenue for developing new antibiotics .

Chemical Engineering

In chemical engineering, this compound’s applications extend to process optimization. It can be used in the preparation of other complex molecules under controlled conditions, such as microwave irradiation, which is a common technique in green chemistry for promoting efficient reactions .

Materials Science

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate: finds applications in materials science due to its potential in the synthesis of new materials with desirable properties. Its molecular structure allows for the introduction of various functional groups, which can lead to the development of materials with specific characteristics, such as enhanced stability or novel electronic properties .

Environmental Science

Lastly, in environmental science, this compound could be explored for its use in the degradation of environmental pollutants. Its reactive nature might make it suitable for breaking down complex organic compounds, thus aiding in bioremediation efforts .

Safety and Hazards

The compound has been classified under the GHS07 hazard class. The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)8-5-11-12-6-7(13)3-4-9(8)12/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRGVINNXUTEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2N=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate

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